2-Iodo-6-methylpyridin-3-ol has been synthesized through various methods, including the reaction of 2-chloro-6-methylpyridine with lithium iodide and the iodination of 2-hydroxy-6-methylpyridine. Studies have characterized its physical and chemical properties, including its melting point, boiling point, and spectroscopic data (NMR, IR, MS) [, ].
Research suggests that 2-iodo-6-methylpyridin-3-ol possesses properties that make it potentially useful in various scientific fields:
3-Hydroxy-2-iodo-6-methylpyridine is a chemical compound characterized by its unique structure, which contains a hydroxyl group and an iodine atom attached to a methylpyridine ring. Its molecular formula is with a molecular weight of approximately 235.02 g/mol. The compound is known for its solubility in various organic solvents and has been identified as a potential reagent in organic synthesis due to its functional groups, which can participate in various
These reactions highlight the compound's versatility in organic chemistry .
Several synthesis routes have been developed for 3-Hydroxy-2-iodo-6-methylpyridine:
These methods demonstrate the compound's synthetic accessibility and potential for further modifications.
3-Hydroxy-2-iodo-6-methylpyridine shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Iodo-6-methylpyridin-3-amine | 1211596-30-3 | 0.87 |
2-Iodo-6-methylpyridine | 62674-71-9 | 0.83 |
2-Iodo-pyridin (various derivatives) | Various | Varies |
3-Hydroxy-pyridine | Various | Varies |
What sets 3-Hydroxy-2-iodo-6-methylpyridine apart from these similar compounds is its specific combination of both hydroxyl and iodine functional groups on the pyridine ring. This combination enhances its reactivity and potential biological activity compared to other iodo or hydroxy derivatives alone.
Irritant